Methyl 5-amino-2-chloro-4-ethoxybenzoate
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Overview
Description
Methyl 5-amino-2-chloro-4-ethoxybenzoate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid and features a chloro, amino, and ethoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chloro-4-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-2-chloro-4-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions, or amines in organic solvents.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of hydroxyl or amino-substituted benzoates.
Scientific Research Applications
Methyl 5-amino-2-chloro-4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-chloro-4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
- Methyl 4-amino-5-chloro-2-ethoxybenzoate
- Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
- Methyl 4-amino-5-chloro-2-methoxybenzoate
Comparison: Methyl 5-amino-2-chloro-4-ethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, solubility, and interaction with biological targets. These differences can be crucial in determining its suitability for specific applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 5-amino-2-chloro-4-ethoxybenzoate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-9-5-7(11)6(4-8(9)12)10(13)14-2/h4-5H,3,12H2,1-2H3 |
InChI Key |
OYSFYRBWOJAGHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)OC)N |
Origin of Product |
United States |
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